

A Comparative Spectroscopic Analysis of Substituted Benzoate Esters

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Compound of Interest

Compound Name: 4-Methoxybenzoate

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This guide provides a detailed comparative analysis of the spectroscopic properties of methyl benzoate and its para-substituted derivatives: methyl p-nitrobenzoate, methyl p-aminobenzoate, and methyl p-methoxybenzoate. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using fundamental spectroscopic techniques, supported by experimental data.

Data Presentation

The following tables summarize the key spectroscopic data obtained for each compound.

Infrared (IR) Spectroscopy

Table 1: Comparison of Key IR Absorption Bands (cm^{-1})

Functional Group	Methyl Benzoate	Methyl p-Nitrobenzoate	Methyl p-Aminobenzoate	Methyl p-Methoxybenzoate
C=O Stretch (Ester)	~1724	~1728	~1715	~1720
C-O Stretch (Ester)	~1277, ~1111	~1280, ~1109	~1278, ~1117	~1280, ~1100
Ar C=C Stretch	~1602, ~1585, ~1452	~1608, ~1525, ~1438	~1603, ~1518, ~1435	~1608, ~1512, ~1442
Ar C-H Bending	~712 (mono-sub.)	~856 (para-sub.)	~845 (para-sub.)	~847 (para-sub.)
-NO ₂ Stretch	N/A	~1525 (asym), ~1348 (sym)	N/A	N/A
-NH ₂ Stretch	N/A	N/A	~3425 (asym), ~3340 (sym)	N/A
-OCH ₃ Stretch	N/A	N/A	N/A	~2840

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment	Methyl Benzoate	Methyl p-Nitrobenzoate	Methyl p-Aminobenzoate	Methyl p-Methoxybenzoate
-OCH ₃ (ester)	~3.91 (s, 3H)	~3.97 (s, 3H)	~3.85 (s, 3H)	~3.88 (s, 3H)
-OCH ₃ (ether)	N/A	N/A	N/A	~3.85 (s, 3H)
Ar-H (ortho to -COOCH ₃)	~8.03 (d, 2H)	~8.15 (d, 2H)	~7.88 (d, 2H)	~7.95 (d, 2H)
Ar-H (meta to -COOCH ₃)	~7.42 (t, 2H)	~8.29 (d, 2H)	~6.65 (d, 2H)	~6.91 (d, 2H)
Ar-H (para to -COOCH ₃)	~7.54 (t, 1H)	N/A	N/A	N/A
-NH ₂	N/A	N/A	~4.10 (br s, 2H)	N/A

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment	Methyl Benzoate	Methyl p-Nitrobenzoate	Methyl p-Aminobenzoate	Methyl p-Methoxybenzoate
C=O (ester)	~167.0	~165.1	~167.5	~166.9
-OCH ₃ (ester)	~52.1	~52.8	~51.7	~51.8
-OCH ₃ (ether)	N/A	N/A	N/A	~55.4
Ar-C (ipso to -COOCH ₃)	~130.2	~135.5	~120.3	~122.9
Ar-C (ortho to -COOCH ₃)	~129.6	~130.7	~131.6	~131.5
Ar-C (meta to -COOCH ₃)	~128.4	~123.6	~113.8	~113.6
Ar-C (para to -COOCH ₃)	~132.9	~150.6	~151.0	~163.5

Mass Spectrometry (MS)

Table 4: Comparison of Key Mass-to-Charge Ratios (m/z) and Relative Abundances (%)

Ion/Fragment	Methyl Benzoate	Methyl p-Nitrobenzoate	Methyl p-Aminobenzoate	Methyl p-Methoxybenzoate
[M] ⁺	136 (40%)	181 (15%)	151 (100%)	166 (35%)
[M - OCH ₃] ⁺	105 (100%)	150 (100%)	120 (45%)	135 (100%)
[C ₆ H ₅] ⁺	77 (65%)	N/A	N/A	N/A
[M - COOCH ₃] ⁺	N/A	122 (30%)	92 (35%)	107 (10%)
[M - NO ₂] ⁺	N/A	135 (20%)	N/A	N/A

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer was used.
- **Sample Preparation:** For liquid samples (methyl benzoate and methyl p-methoxybenzoate), a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples (methyl p-nitrobenzoate and methyl p-aminobenzoate), a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) was recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 300 MHz or 500 MHz NMR spectrometer was utilized.
- **Sample Preparation:** Approximately 5-20 mg of the sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.^{[1][2]}
- **Data Acquisition for ^1H NMR:** The ^1H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:** The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a more concentrated sample were typically required compared to ^1H NMR.^[1]

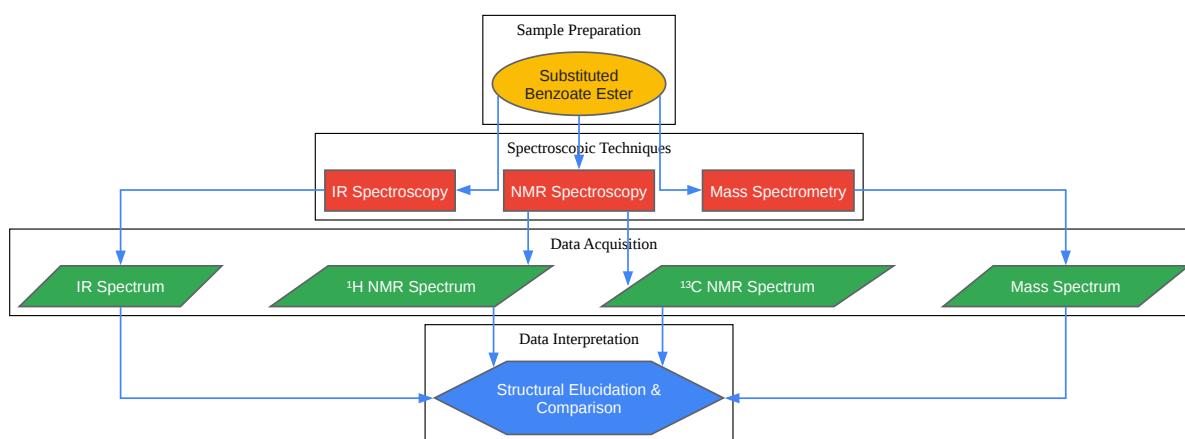
Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source was employed, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the gas chromatograph. The GC column separated the components of the sample before they entered the mass spectrometer.
- **Ionization:** Electron ionization (EI) was used, with a standard electron energy of 70 eV.
- **Mass Analysis:** The mass analyzer (e.g., a quadrupole) scanned a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of the substituted benzoate esters.



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Caption: Workflow of spectroscopic analysis for substituted benzoate esters.

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References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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